Cas no 57281-78-4 (H-Gly-Cys-OH)
H-Gly-Cys-OH Chemical and Physical Properties
Names and Identifiers
-
- L-Cysteine, glycyl-
- (2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoic acid
- H-GLY-CYS-OH
- Glycyl-Cysteine
- glycyl-L-cysteine
- Gly-L-Cys
- L-Cysteine,glycyl
- N-glycyl-L-cysteine
- H-Gly-Cys-OH
-
- MDL: MFCD00672396
- Inchi: 1S/C5H10N2O3S/c6-1-4(8)7-3(2-11)5(9)10/h3,11H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1
- InChI Key: MFBYPDKTAJXHNI-VKHMYHEASA-N
- SMILES: SC[C@@H](C(=O)O)NC(CN)=O
Computed Properties
- Exact Mass: 178.04100
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 5
Experimental Properties
- PSA: 131.22000
- LogP: -0.46450
H-Gly-Cys-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A350810-2.5mg |
H-Gly-Cys-OH |
57281-78-4 | 2.5mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A350810-5mg |
H-Gly-Cys-OH |
57281-78-4 | 5mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A350810-25mg |
H-Gly-Cys-OH |
57281-78-4 | 25mg |
$ 210.00 | 2022-06-08 | ||
| abcr | AB476887-25 mg |
H-Gly-Cys-OH; . |
57281-78-4 | 25mg |
€234.20 | 2023-04-21 | ||
| abcr | AB476887-100 mg |
H-Gly-Cys-OH; . |
57281-78-4 | 100mg |
€413.20 | 2023-04-21 | ||
| abcr | AB476887-250 mg |
H-Gly-Cys-OH; . |
57281-78-4 | 250mg |
€646.10 | 2023-04-21 | ||
| abcr | AB476887-25mg |
H-Gly-Cys-OH; . |
57281-78-4 | 25mg |
€234.20 | 2025-04-17 | ||
| abcr | AB476887-100mg |
H-Gly-Cys-OH; . |
57281-78-4 | 100mg |
€413.20 | 2025-04-17 | ||
| abcr | AB476887-250mg |
H-Gly-Cys-OH; . |
57281-78-4 | 250mg |
€646.10 | 2025-04-17 | ||
| abcr | AB476887-1g |
H-Gly-Cys-OH; . |
57281-78-4 | 1g |
€1902.80 | 2023-09-03 |
H-Gly-Cys-OH Suppliers
H-Gly-Cys-OH Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on H-Gly-Cys-OH
L-Cysteine, Glycyl-: A Comprehensive Overview
L-Cysteine, glycyl-, also known by its CAS number 57281-78-4, is a significant compound in the field of biochemistry and molecular biology. This compound is a derivative of L-cysteine, a naturally occurring amino acid that plays a crucial role in various biological processes. The addition of the glycyl group to L-cysteine introduces unique properties that make it valuable in both research and industrial applications.
L-Cysteine, glycyl- is characterized by its ability to act as a reducing agent and its role in the formation of disulfide bonds. These properties are essential in processes such as protein folding and the stabilization of protein structures. Recent studies have highlighted the importance of L-Cysteine, glycyl- in the context of oxidative stress and its potential therapeutic applications.
One of the most recent advancements in the study of L-Cysteine, glycyl- involves its application in proteomics and protein engineering. Researchers have utilized this compound to enhance the solubility and stability of proteins during purification and crystallization processes. This has significantly improved the efficiency of structural studies and drug discovery efforts.
In addition to its role in protein research, L-Cysteine, glycyl- has been explored for its antioxidant properties. Antioxidants are critical in combating oxidative stress, which is implicated in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Studies have shown that L-Cysteine, glycyl- can effectively scavenge free radicals and protect cellular components from oxidative damage.
The synthesis and characterization of L-Cysteine, glycyl- have also been subjects of recent investigations. Chemists have developed novel methods to synthesize this compound with high purity and yield, ensuring its availability for both academic and industrial use. These methods often involve peptide coupling techniques that allow for precise control over the structure and functionality of the resulting product.
Another area where L-Cysteine, glycyl- has shown promise is in the field of biotechnology. It has been used as a building block for constructing peptide-based drugs and bioactive molecules. Its ability to form stable disulfide bonds makes it an ideal candidate for designing drugs with specific therapeutic targets.
Furthermore, L-Cysteine, glycyl- has been studied for its potential role in nutrition and health supplements. As a derivative of L-cysteine, it is considered a valuable component in dietary supplements aimed at improving immune function and overall health. Its bioavailability and metabolic profile are currently under investigation to determine its optimal dosage and delivery methods.
In conclusion, L-Cysteine, glycyl- (CAS No: 57281-78-4) is a versatile compound with wide-ranging applications in biochemistry, molecular biology, proteomics, biotechnology, and nutrition. Its unique properties make it an essential tool for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its functions and applications, L-Cysteine, glycyl- is poised to play an even more significant role in advancing scientific knowledge and improving human health.
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